FAAH Inhibition Profile: A Defined Lack of Activity as a Key Differentiator
In a functional cell-based assay for fatty acid amide hydrolase (FAAH) inhibition in human U937 cells, N-(3-ethoxypropyl)biphenyl-4-carboxamide exhibited an IC50 value greater than 10,000 nM (10 µM), indicating essentially no inhibitory activity against this enzyme [1]. This contrasts sharply with potent FAAH inhibitors from related structural classes that often achieve low nanomolar IC50 values. This defined lack of activity at FAAH is a critical piece of selectivity data, confirming that the compound does not interfere with this major metabolic pathway for endocannabinoids.
| Evidence Dimension | Inhibition of Fatty Acid Amide Hydrolase (FAAH) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (>10 µM) |
| Comparator Or Baseline | Reference compound URB597 (a known FAAH inhibitor): IC50 = 4.6 nM (class-level inference, from literature) |
| Quantified Difference | Target compound is >2,000-fold less potent (i.e., inactive) compared to a known FAAH inhibitor. |
| Conditions | Human U937 cell line, using [ethanolamine-1-3H]AEA as substrate, 30 min preincubation. |
Why This Matters
This data confirms the compound's inactivity at FAAH, a common off-target, which is essential for researchers requiring a tool compound that will not confound studies of the endocannabinoid system.
- [1] BindingDB. Activity data for N-(3-ethoxypropyl)biphenyl-4-carboxamide (BDBM50408219) against FAAH. Accessed April 17, 2026. View Source
